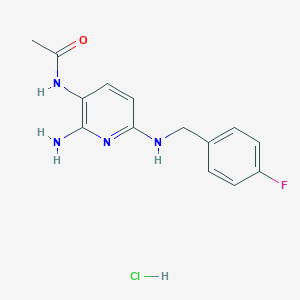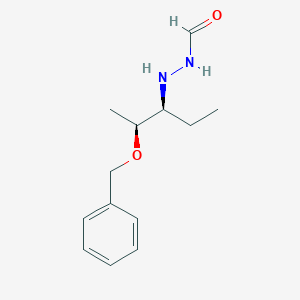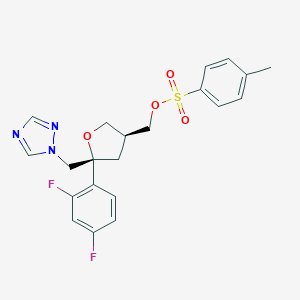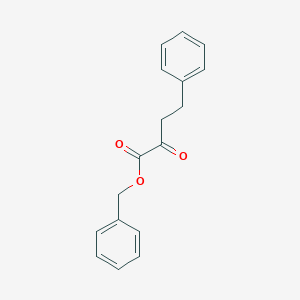
Pyridin-2-sulfonylchlorid
Übersicht
Beschreibung
Pyridine-2-sulfonyl Chloride, also known as Pyridine-2-sulfonyl Chloride, is a useful research compound. Its molecular formula is C5H4ClNO2S and its molecular weight is 177.61 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine-2-sulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine-2-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-2-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Pyridinderivaten
Pyridin-2-sulfonylchlorid wird bei der Synthese einer Vielzahl von Pyridinderivaten verwendet, die eine signifikante biologische Aktivität aufweisen. Diese Verbindungen wurden auf ihr Potenzial als antimikrobielle Mittel untersucht und zeigten Wirksamkeit gegen Stämme wie E. coli, B. mycoides und C. albicans. Die aus this compound synthetisierten Derivate zeigten starke Hemmzonen, was auf ihr Potenzial bei der Entwicklung neuer Antibiotika hindeutet .
Entwicklung von antimikrobiellen Mitteln
Die Verbindung spielt eine entscheidende Rolle bei der Entwicklung neuer antimikrobieller Mittel. Forscher haben this compound verwendet, um Thienopyridinderivate zu erzeugen, die vielversprechende Ergebnisse beim Hemmen des mikrobiellen Wachstums gezeigt haben. Dies ist besonders wichtig im Kampf gegen arzneimittelresistente Bakterien .
Herstellung von Bipyridinsultamen
Im Bereich der organischen Chemie ist this compound ein Schlüsselreagenz für die Herstellung von Bipyridinsultamen. Diese Sultame werden über einen intramolekularen Radikalpfad gebildet und finden Anwendung in der Pharmakologie sowie als Liganden in der metallorganischen Chemie .
Pharmazeutische Forschung
Pyridinderivate, darunter auch die von this compound abgeleiteten, stehen im Zentrum der Struktur verschiedener zugelassener Arzneimittel. Die Derivate der Verbindung sind ein integraler Bestandteil des pharmazeutischen Marktes und tragen zur Entwicklung von Arzneimitteln mit einem breiten Spektrum an Aktivitäten bei .
Studien zur Beziehung zwischen chemischer Struktur und Aktivität
Die chemische Struktur von this compound-Derivaten wird analysiert, um ihre antimikrobiellen Eigenschaften zu verstehen. Studien zur Beziehung zwischen Struktur und Aktivität (SAR) helfen dabei, die chemischen Merkmale zu identifizieren, die zur biologischen Aktivität dieser Verbindungen beitragen .
Anwendungen in der analytischen Chemie
This compound wird auch in der analytischen Chemie zur Quantifizierung von Biomarkern wie Östrogenmetaboliten verwendet. Diese sind entscheidend für die Bewertung von Krebsrisiken und Stoffwechselerkrankungen, insbesondere angesichts ihrer geringen physiologischen Spiegel beim Menschen .
Wirkmechanismus
Target of Action
Pyridine-2-sulfonyl Chloride is a chemical compound that is primarily used as a reagent in organic synthesis . It is known to interact with various organic compounds, particularly alcohols . The primary targets of Pyridine-2-sulfonyl Chloride are the hydroxyl groups present in these compounds .
Mode of Action
The interaction of Pyridine-2-sulfonyl Chloride with its targets involves a nucleophilic substitution reaction . In the presence of a base such as pyridine, it can convert alcohols into alkyl chlorides . This reaction can proceed via two different mechanisms: S_N2 (bimolecular nucleophilic substitution) or S_Ni (nucleophilic substitution with internal return), depending on the structure of the alcohol .
Biochemical Pathways
The biochemical pathways affected by Pyridine-2-sulfonyl Chloride are largely dependent on the specific reactions it is involved in. For instance, in the conversion of alcohols to alkyl chlorides, it can affect the distribution of functional groups within a molecule, thereby influencing the molecule’s reactivity and properties .
Result of Action
The result of Pyridine-2-sulfonyl Chloride’s action is the transformation of one organic compound into another. For example, it can convert an alcohol into an alkyl chloride . This transformation can be used to modify the properties of the original compound, potentially making it more useful for certain applications.
Action Environment
The action of Pyridine-2-sulfonyl Chloride is influenced by various environmental factors. For instance, the presence of a base can promote its reaction with alcohols . Additionally, it is sensitive to moisture and temperature, which can affect its stability and reactivity .
Safety and Hazards
Zukünftige Richtungen
There are several potential future directions for research involving Pyridine-2-sulfonyl Chloride. For example, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOGAGLBDBMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396412 | |
| Record name | Pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66715-65-9 | |
| Record name | Pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDINE-2-SULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

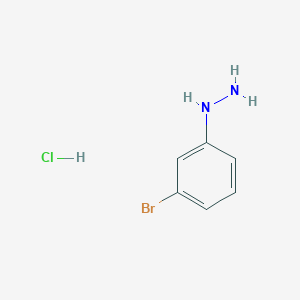


![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
